ethyl 2-(1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1H-pyrazol-1-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Ethyl 2-(1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate: This compound has an amino group at the 4-position, which can influence its reactivity and biological activity.
1-Ethyl-4-methyl-1H-pyrazol-5-amine:
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-pyrazol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOPMNGJGSWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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